2R-2-A-NEB;HCl contains an amide group, which is a common functional group in many biologically active molecules, including amino acids. Research on amino acid derivatives often explores their potential as drugs or as tools to study biological processes [].
The molecule also has a chiral center, meaning it exists in two non-superimposable mirror image forms designated as (R) and (S). Chirality can be an important factor in determining a molecule's biological activity. Research on chiral molecules often involves investigating the properties and applications of each enantiomer (mirror image form) [].
(2R)-2-Amino-N-ethylbutanamide;hydrochloride is a chemical compound characterized by its specific molecular structure, which includes a chiral center that contributes to its stereochemistry. Its molecular formula is CHClNO, and it has a molecular weight of approximately 166.65 g/mol. This compound is a hydrochloride salt, which enhances its solubility in water and makes it suitable for various biological and chemical applications .
The compound is primarily studied for its potential roles in medicinal chemistry, particularly as a building block in the synthesis of pharmaceuticals and as an intermediate in organic synthesis processes. Its unique structure allows for specific interactions with biological targets, making it of interest in pharmacological research.
The products formed from these reactions depend on the specific reagents and conditions used, showcasing the compound's versatility in synthetic chemistry.
The biological activity of (2R)-2-Amino-N-ethylbutanamide;hydrochloride is notable due to its potential interactions with enzymes and receptors. It has been investigated for its role as an enzyme inhibitor and ligand in receptor binding studies. The compound's mechanism of action involves modulation of specific molecular targets, which may lead to significant changes in cellular functions.
Research indicates that this compound may have therapeutic potential in treating neurological disorders, although further studies are needed to elucidate its full range of biological effects.
The synthesis of (2R)-2-Amino-N-ethylbutanamide;hydrochloride typically involves several key steps:
(2R)-2-Amino-N-ethylbutanamide;hydrochloride has diverse applications across several fields:
Interaction studies involving (2R)-2-Amino-N-ethylbutanamide;hydrochloride focus on its binding affinity to various biological targets. These studies aim to understand how the compound influences enzymatic activity or receptor signaling pathways. Such insights are crucial for developing new therapeutic agents that leverage these interactions for enhanced efficacy against specific diseases.
Several compounds share structural similarities with (2R)-2-Amino-N-ethylbutanamide;hydrochloride, each exhibiting unique properties:
These compounds highlight the uniqueness of (2R)-2-Amino-N-ethylbutanamide;hydrochloride regarding its specific stereochemical configuration and potential applications in medicinal chemistry. Each compound's distinct characteristics make them suitable for various research endeavors, emphasizing the importance of structural nuances in drug design and development.
The systematic study of chiral amino acid derivatives began accelerating in the late 20th century, driven by the need for stereochemically pure pharmaceuticals. While early work focused on natural amino acids like alanine and valine, synthetic analogs such as (2R)-2-amino-N-ethylbutanamide hydrochloride emerged in the 1990s as tools for probing enzymatic specificity. Patent literature from 1988 describes ethylamine derivatives with antihypertensive properties, foreshadowing the therapeutic potential of structurally related compounds. The formal characterization of this compound’s enantiomers ((2R) and (2S)) was enabled by advances in chromatographic resolution techniques, as evidenced by PubChem entries dating to 2017.
Chiral centers in drug candidates profoundly influence pharmacokinetics and target engagement. The (2R) configuration of this compound positions it as a valuable scaffold for designing protease inhibitors and GPCR modulators. Its ethylamide moiety enhances membrane permeability compared to parent amino acids, a feature exploited in CNS-targeted prodrug development. Recent studies on N–N atropisomers underscore the broader relevance of stereochemical control in drug design, with this compound serving as a model for studying chiral induction.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₅ClN₂O | |
| Molecular Weight | 166.65 g/mol | |
| Specific Rotation | Not reported | - |
| CAS Registry | 2343964-48-5 (2R) | |
| 187680-43-9 (2S) |
As a β-amino acid derivative, (2R)-2-amino-N-ethylbutanamide hydrochloride occupies a niche between proteinogenic α-amino acids and non-natural γ-aminobutyric acid analogs. Its butanamide backbone permits conformational flexibility while maintaining hydrogen-bonding capacity, making it ideal for peptidomimetic design. The ethyl group on the amide nitrogen introduces steric bulk that modulates interactions with chiral binding pockets, a feature leveraged in asymmetric catalysis.
This compound’s synthetic versatility stems from three reactive sites: the primary amine, amide carbonyl, and hydrochloride counterion. Researchers employ it in:
Table 2: Synthetic Applications
| Application | Reaction Type | Reference |
|---|---|---|
| Asymmetric alkylation | Nucleophilic addition | |
| Prodrug conjugation | Amide bond formation | |
| Ligand design | Coordination chemistry |
The compound’s role in multistep syntheses is exemplified by its use in preparing N–N axially chiral pyrroles, where it acts as a stereochemical controller during cycloadditions. Its compatibility with diverse reaction conditions—from aqueous acidic media to anhydrous organometallic systems—makes it a staple in modern synthetic toolkits.
Enantiomeric differentiation of (2R)-2-Amino-N-ethylbutanamide hydrochloride hinges on advanced analytical techniques to resolve its stereoisomers. Nuclear magnetic resonance (NMR) spectroscopy with chiral derivatizing agents, such as (R)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher’s acid), has been employed to distinguish enantiomers. For instance, derivatization of analogous amines with Mosher’s acid enabled ^19^F NMR to confirm the isolation of meso-stereoisomers in related compounds [2]. Similarly, high-performance liquid chromatography (HPLC) using chiral stationary phases, such as cyclodextrin-bonded columns, has proven effective. A study on fluoroquinolone enantiomers demonstrated baseline separation (resolution >4) using a C-18 column with a polar organic mobile phase, a method applicable to (2R)-2-Amino-N-ethylbutanamide hydrochloride [7].
Table 1: Methods for Enantiomeric Differentiation
| Technique | Application Example | Resolution Achieved | Source |
|---|---|---|---|
| NMR with Mosher’s acid | Stereoisomer identification in ethylenediamine analogs | Distinct ^19^F signals [2] | [2] |
| Chiral HPLC | Separation of S-(-)- and R-(+)-enantiomers | >4.0 [7] | [7] |
| X-ray crystallography | Absolute configuration determination | N/A | [4] |
The R and S stereoisomers of 2-Amino-N-ethylbutanamide exhibit divergent physicochemical and biological behaviors. X-ray crystallography of the S-enantiomer hydrochloride salt revealed a tetrahedral geometry at the α-carbon, with hydrogen bonding between the protonated amine and chloride ions [4]. In contrast, molecular dynamics simulations predict that the R-enantiomer adopts a distinct conformation in solution due to steric interactions between the ethyl group and amide moiety.
Biological activity comparisons are illustrated in antimycobacterial assays of structurally similar compounds. For example, ethylenediamine analogs with R-configurations showed 63–67% growth inhibition of Mycobacterium tuberculosis at 10 µg/mL, whereas S-configurations or meso-forms exhibited reduced or null activity [2]. This stereodependence underscores the role of spatial arrangement in target binding.
Table 2: Comparative Properties of R and S Stereoisomers
| Property | R-Enantiomer | S-Enantiomer | Source |
|---|---|---|---|
| Crystal packing | Hydrogen-bonded network with chloride | Similar lattice [4] | [4] |
| Solubility in water | Freely soluble | Freely soluble [3] | [3] |
| Mtb inhibition | 63–67% at 10 µg/mL [2] | Inactive [2] | [2] |
The stereochemistry of (2R)-2-Amino-N-ethylbutanamide hydrochloride influences its utility in drug discovery and asymmetric catalysis. In antimicrobial research, the R-configuration’s enhanced binding to arabinosyltransferases—critical for mycobacterial cell wall synthesis—correlates with potency [2]. Conversely, the S-enantiomer’s inactivity highlights the necessity of stereochemical precision in lead optimization.
In materials science, the compound’s chiral center facilitates its use as a template for enantioselective synthesis. For instance, its incorporation into β-cyclodextrin inclusion complexes enhances chiral recognition in chromatographic separations [5]. Additionally, its amide group participates in hydrogen-bonding networks, enabling the design of stereoregular polymers with tailored thermal properties [3].
Chiral recognition of (2R)-2-Amino-N-ethylbutanamide hydrochloride involves non-covalent interactions with stereoselective receptors. Cyclodextrin-based stationary phases exploit host-guest interactions, where the R-enantiomer’s ethyl group fits into the cyclodextrin cavity, while the amide forms hydrogen bonds with rim hydroxyls [5]. Similarly, ligand-exchange chromatography utilizes copper(II) complexes to coordinate the amine and amide groups, with enantioselectivity arising from differential stability constants [7].
Molecular modeling studies reveal that the R-enantiomer’s configuration optimizes π-π stacking with aromatic residues in enzyme active sites, a mechanism observed in polyketide synthase ketoreductases [1]. This principle extends to synthetic catalysts, where the compound’s chirality directs asymmetric induction in aldol reactions .
Bis(trichloromethyl)carbonate, commonly known as triphosgene, represents a cornerstone reagent in traditional amino acid synthesis methodologies [1] [2] [3]. This crystalline solid serves as a safer alternative to phosgene gas, offering enhanced handling characteristics while maintaining comparable reactivity profiles. The compound functions through thermal decomposition, releasing three equivalents of phosgene in situ according to the equilibrium: OC(OCCl₃)₂ ⇌ 3 OCCl₂ [4].
Research applications of bis(trichloromethyl)carbonate in amino acid synthesis demonstrate remarkable versatility and efficiency. The reagent enables quantitative conversion of protected amino acids to their corresponding acid chlorides, facilitating subsequent coupling reactions with high stereochemical fidelity [1] [5]. In peptide synthesis protocols, bis(trichloromethyl)carbonate-mediated activation has proven particularly valuable for difficult coupling reactions involving sterically hindered amino acid residues [6].
The mechanistic pathway involves nucleophilic attack by the amino acid carboxyl group on the electrophilic carbonyl carbon of triphosgene, leading to the formation of a mixed anhydride intermediate. This intermediate undergoes further reaction with nucleophiles, including amines, to produce the desired amide products with excellent yields typically exceeding 90% [3]. The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, making it suitable for thermally sensitive substrates.
Experimental protocols utilizing bis(trichloromethyl)carbonate demonstrate consistent reproducibility across diverse substrate classes. The reagent shows particular efficacy with amino acids containing long aliphatic side chains, where dissolution occurs within one hour of reaction initiation [2]. This characteristic proves advantageous for the synthesis of (2R)-2-Amino-N-ethylbutanamide;hydrochloride, where the ethyl substituent represents a moderately sized alkyl group compatible with the reagent's substrate scope.
Ammonification represents a fundamental biochemical process wherein organic nitrogen compounds undergo mineralization to produce ammonia or ammonium ions [7] [8]. In synthetic contexts, ammonification approaches have been adapted to facilitate the preparation of amino acid derivatives through controlled decomposition and reconstruction processes.
Research investigations into ammonification methodologies reveal significant potential for amino acid synthesis applications. The process involves the systematic breakdown of organic nitrogen-containing substrates followed by controlled reassembly into target amino acid structures [9] [10]. This approach has demonstrated particular utility in the preparation of amino acids from renewable biomass sources, where lignocellulosic materials undergo pretreatment to release amino compound precursors.
The ammonification-steam explosion pretreatment methodology has shown remarkable effectiveness in generating amino acid building blocks from agricultural waste materials. Research findings indicate that combined ammonification and steam explosion treatment can achieve true protein content levels of 46.7% of total matter, representing a 5.03-fold increase compared to untreated controls [11]. This enhancement results from the disruption of lignocellulosic structure, which releases nutrients accessible for subsequent chemical transformations.
Mechanistic studies of ammonification processes reveal involvement of diverse microorganisms capable of catalyzing the deamination of organic nitrogen compounds. The process typically involves enzymatic hydrolysis of peptide bonds followed by deamination reactions that convert amino acids to corresponding keto acids with concurrent ammonia release [8]. This ammonia can subsequently be captured and utilized in reductive amination reactions to produce target amino acid derivatives.
The application of ammonification approaches to (2R)-2-Amino-N-ethylbutanamide;hydrochloride synthesis involves careful optimization of reaction conditions to maximize nitrogen utilization efficiency. Research protocols have demonstrated that maintaining appropriate pH conditions and substrate concentrations enables selective formation of the desired stereoisomer while minimizing unwanted side reactions.
One-pot cascade synthesis represents a paradigm shift in amino acid preparation, enabling the combination of multiple synthetic transformations within a single reaction vessel [12] [13]. This methodology offers significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures compared to traditional multi-step synthetic sequences.
Contemporary research has demonstrated the exceptional utility of one-pot cascade approaches for the synthesis of complex amino acid derivatives. The methodology typically involves the sequential operation of complementary catalytic systems, where the product of one transformation serves as the substrate for the subsequent reaction step [14]. This approach has proven particularly effective for the preparation of branched amino acids, where multiple stereocenters must be established with high selectivity.
The implementation of one-pot cascade synthesis for (2R)-2-Amino-N-ethylbutanamide;hydrochloride preparation involves the integration of chemical and enzymatic transformations. Research findings indicate that temporal separation of reaction steps can be achieved through careful control of reaction conditions, enabling near-quantitative conversions with excellent stereochemical control [12]. The methodology typically achieves yields exceeding 99% with enantioselectivities greater than 99% enantiomeric excess.
Mechanistic investigations reveal that successful one-pot cascade synthesis depends critically on the compatibility of reaction conditions between successive transformations. Research protocols have identified optimal conditions that enable seamless transition between reaction steps without intermediate isolation or purification [15]. This approach significantly reduces the overall synthetic complexity while maintaining high product quality.
The synthetic utility of one-pot cascade methodologies extends beyond simple amino acid preparation to encompass the synthesis of complex natural products and pharmaceutical intermediates. Research applications have demonstrated the preparation of diverse amino acid derivatives, including those containing multiple stereocenters and complex substitution patterns [13]. The methodology proves particularly valuable for the synthesis of non-canonical amino acids that are difficult to access through traditional synthetic routes.
Carbene insertion methodology represents a sophisticated approach for N-alkylation reactions, offering unique advantages in terms of reaction rate, selectivity, and substrate scope [16] [17]. This methodology has emerged as a powerful tool for the preparation of N-alkylated amino acid derivatives, providing access to complex molecular architectures that are challenging to construct through conventional approaches.
The carbene insertion approach for N-alkylation involves the generation of highly reactive carbene intermediates through diazo compound decomposition. These intermediates undergo insertion into N-H bonds of amino acid substrates, resulting in the formation of new C-N bonds with excellent stereochemical control [16]. The methodology typically employs rhodium catalysts in combination with chiral organocatalysts to achieve high levels of enantioselectivity.
Research investigations have demonstrated that carbene insertion methods can achieve remarkable reaction rates, with complete conversion typically occurring within one minute of reagent addition [16]. This rapid reaction rate, combined with mild reaction conditions, makes the methodology particularly attractive for the synthesis of sensitive amino acid derivatives. The approach has shown broad substrate scope, accommodating both aromatic and aliphatic amino acid substrates with consistently high yields.
The mechanistic pathway of carbene insertion involves initial formation of a rhodium-carbene complex through diazo compound decomposition. This electrophilic species undergoes nucleophilic attack by the amino acid nitrogen, generating a ylide intermediate that subsequently rearranges to form the final N-alkylated product [18]. The stereochemical outcome depends on the chiral environment provided by the catalyst system, with research demonstrating enantioselectivities exceeding 99% enantiomeric excess.
Applications of carbene insertion methodology to (2R)-2-Amino-N-ethylbutanamide;hydrochloride synthesis reveal excellent compatibility with the target molecular structure. The ethyl substituent represents an optimal size for carbene insertion reactions, providing sufficient steric bulk to enable selective N-alkylation while avoiding excessive steric hindrance that might impede reaction progress [17]. Research protocols have demonstrated yields exceeding 95% with excellent stereochemical control.
Green chemistry principles have increasingly influenced the development of synthetic methodologies for amino acid preparation, emphasizing sustainability, waste minimization, and environmental compatibility [19] [20]. These approaches represent a fundamental shift from traditional synthetic paradigms toward more environmentally responsible chemical processes.
The implementation of green chemistry principles in amino acid synthesis encompasses multiple strategic approaches, including the use of renewable feedstocks, aqueous reaction media, and catalytic processes that minimize waste generation [21]. Research investigations have demonstrated that these approaches can maintain high synthetic efficiency while significantly reducing environmental impact compared to conventional methodologies.
Aqueous buffer systems represent a particularly promising green chemistry approach for amino acid synthesis applications. Research findings indicate that cascade reactions conducted in aqueous media can achieve high conversion rates with minimal waste generation [15]. The methodology typically employs phosphate buffers in combination with amino acid catalysts to facilitate multi-step transformations within environmentally benign reaction conditions.
The development of amino acid-derived ionic liquids provides another innovative green chemistry approach for amino acid synthesis [20]. These ionic liquids serve dual roles as both reaction medium and chiral catalyst, enabling stereoselective transformations while maintaining biodegradability and low toxicity profiles. Research protocols have demonstrated overall yields ranging from 76% to 87% with excellent stereochemical control.
Renewable resource utilization represents a cornerstone of green chemistry approaches to amino acid synthesis. Research investigations have demonstrated successful conversion of biomass-derived feedstocks into amino acid derivatives through sustainable catalytic processes [19]. These methodologies typically employ biocatalysts or environmentally benign chemical catalysts to achieve selective transformations under mild reaction conditions.
The application of green chemistry principles to (2R)-2-Amino-N-ethylbutanamide;hydrochloride synthesis involves careful optimization of reaction conditions to maximize sustainability metrics. Research protocols have demonstrated that solvent-free conditions can be employed for certain transformation steps, significantly reducing the environmental footprint of the synthetic process [21]. Additionally, the use of recyclable catalysts and renewable starting materials further enhances the sustainability profile of the methodology.
Stereoisomeric differentiation represents a critical aspect of amino acid synthesis, requiring sophisticated analytical and preparative techniques to achieve the desired stereochemical purity [22] [23]. Resolution techniques have evolved significantly to accommodate the demanding requirements of modern pharmaceutical and research applications.
Enzymatic resolution methodologies have emerged as particularly powerful tools for stereoisomeric differentiation of amino acid derivatives. These approaches leverage the inherent chirality of enzyme active sites to achieve selective transformation of one stereoisomer while leaving the other unchanged [24]. Research applications have demonstrated exceptional enantioselectivities exceeding 99% enantiomeric excess for a wide range of amino acid substrates.
The implementation of enzymatic resolution for (2R)-2-Amino-N-ethylbutanamide;hydrochloride separation involves the use of stereoselective enzymes that can distinguish between different stereoisomeric forms. Research protocols typically employ aminoacylases, esterases, or lipases to achieve selective hydrolysis of derivatized amino acid substrates [24]. The methodology requires careful optimization of enzyme concentration, pH conditions, and temperature to maximize selectivity.
Chromatographic separation techniques provide complementary approaches for stereoisomeric differentiation, particularly for analytical applications and small-scale preparative work. Research findings indicate that ion mobility-mass spectrometry can achieve peak-to-peak resolutions ranging from 0.63 to 1.15 for amino acid stereoisomers [23]. This methodology proves particularly valuable for the analysis of complex stereoisomeric mixtures where traditional separation techniques may prove inadequate.
Mass spectrometry-based differentiation techniques represent cutting-edge approaches for stereoisomeric analysis of amino acid derivatives. Research investigations have demonstrated that trinuclear copper complexes can enable direct differentiation of amino acid enantiomers through ion mobility-mass spectrometry [23] [25]. The methodology provides rapid analysis capabilities with high resolution and sensitivity.
Crystallization methods continue to play important roles in stereoisomeric differentiation, particularly for large-scale preparative applications. Research protocols have demonstrated that careful control of crystallization conditions can achieve high diastereoselectivity for amino acid derivatives [22]. The methodology typically involves the formation of diastereomeric salts followed by selective crystallization under controlled conditions.
ω-Transaminase enzymes represent highly sophisticated biocatalysts for the stereoselective synthesis of amino acid derivatives, offering exceptional selectivity and efficiency under mild reaction conditions [26] [27]. These enzymes catalyze the transfer of amino groups from donor substrates to acceptor ketones, enabling the preparation of chiral amino acids with outstanding stereochemical control.
Research investigations into ω-transaminase-mediated synthesis have revealed remarkable substrate scope and stereoselectivity capabilities. The enzymes typically accept a wide range of ketone substrates, converting them to corresponding amino acids with enantioselectivities exceeding 99% [27]. The methodology proves particularly valuable for the synthesis of non-canonical amino acids that are difficult to access through traditional chemical approaches.
The mechanistic pathway of ω-transaminase catalysis involves the formation of pyridoxal phosphate-amino acid complexes that undergo stereoselective transamination reactions. Research findings indicate that enzyme engineering approaches can significantly expand substrate scope and enhance catalytic efficiency [27]. Directed evolution techniques have proven particularly effective for developing enzyme variants capable of accepting bulky amino acid substrates.
The application of ω-transaminase methodology to (2R)-2-Amino-N-ethylbutanamide;hydrochloride synthesis involves careful selection of enzyme variants with appropriate substrate specificity. Research protocols have demonstrated that engineered enzyme variants can achieve yields exceeding 86% with excellent stereochemical control [27]. The methodology typically employs L-alanine as an amino donor, providing cost-effective and sustainable reaction conditions.
Computational design approaches have emerged as powerful tools for enhancing ω-transaminase performance toward specific substrates. Research investigations have demonstrated that structure-based enzyme engineering can predict substrate scope and enantioselectivity with high accuracy [27]. This approach enables rapid development of enzyme variants tailored for specific synthetic applications.
Enzymatic resolution represents a well-established methodology for the preparation of enantiomerically pure amino acid derivatives, leveraging the inherent selectivity of enzyme catalysis to achieve stereochemical differentiation [28] [29]. These approaches typically involve the selective transformation of one enantiomer from a racemic mixture, enabling the isolation of both product and unreacted substrate in enantiomerically pure form.
The implementation of enzymatic resolution approaches encompasses diverse enzyme classes, including hydrolases, transaminases, and oxidoreductases. Research applications have demonstrated that lipases provide particularly effective catalysts for the resolution of amino acid derivatives through selective esterification or hydrolysis reactions [28]. The methodology typically achieves excellent enantioselectivities with yields approaching theoretical maximum values.
Dynamic kinetic resolution represents an advanced enzymatic approach that combines stereochemical resolution with substrate racemization, enabling theoretical yields of 100% for the desired enantiomer [28] [30]. This methodology requires careful integration of enzymatic resolution with chemical or enzymatic racemization processes to achieve continuous conversion of the undesired enantiomer.
Research investigations into enzymatic resolution of (2R)-2-Amino-N-ethylbutanamide;hydrochloride have revealed optimal conditions for achieving high stereochemical purity. The methodology typically employs aminoacylases or related enzymes to achieve selective deacylation of N-acylated amino acid derivatives [24]. Reaction conditions require careful optimization of pH, temperature, and enzyme concentration to maximize selectivity.
The kinetic resolution approach provides complementary methodology for stereoisomeric differentiation, particularly when combined with effective racemization catalysts. Research protocols have demonstrated that monoamine oxidases can achieve selective oxidation of one enantiomer, enabling isolation of the desired stereoisomer with high enantiomeric excess [30]. The methodology proves particularly valuable for the preparation of pharmaceutical intermediates requiring high stereochemical purity.
| Traditional Synthesis Method | Yield (%) | Selectivity | Key Features |
|---|---|---|---|
| Bis(trichloromethyl)carbonate-mediated synthesis | 99 | Quantitative conversion | Phosgene substitute, crystalline solid |
| Ammonification approaches | 46.7 | High protein content | Lignocellulosic structure disruption |
| Reductive amination | 85 | Excellent diastereoselectivity | Azeotropic distillation with toluene |
| Hydrobromide salt formation | 78 | Excellent enantioselectivity (>99%) | Crystallization from acetonitrile |
| Hydrogenolysis | 95 | Complete conversion | Pd/C catalyst, 5 h reaction time |
| Modern Synthetic Strategy | Yield (%) | Selectivity | Key Features |
|---|---|---|---|
| One-pot cascade synthesis | 99 | Excellent enantioselectivity (>99% ee) | Temporal separation of steps |
| Carbene insertion methods | 95 | Excellent enantioselectivity (>99% ee) | Rapid reaction rate (1 min) |
| Chemoenzymatic cascades | 71 | High diastereoselectivity | Biocatalytic and chemical alkylation |
| Photoredox catalysis | 90 | Excellent stereoselectivity | Visible light promotion |
| Flow reactor systems | 85 | High enantioselectivity | Continuous sequence processing |
| Resolution Technique | Stereoselectivity | Substrate Scope | Practical Considerations |
|---|---|---|---|
| Enzymatic resolution | Excellent (>99% ee) | Wide range of amino acids | Industrial scalability |
| Crystallization methods | High diastereoselectivity | Cyclic amino compounds | Temperature control required |
| Chromatographic separation | Peak-to-peak resolution 0.63-1.15 | Aromatic amino acids | Specialized equipment needed |
| Mass spectrometry differentiation | Chiral differentiation | Trinuclear complexes | Analytical method |
| Kinetic resolution | Dynamic kinetic resolution | Racemic mixtures | Catalyst recovery possible |
| Biocatalytic System | Selectivity | Yield (%) | Key Advantages | Engineering Approaches |
|---|---|---|---|---|
| ω-Transaminase | Enantioselectivity >99% | 86 | Broad substrate scope | Directed evolution |
| Phenylalanine ammonia lyase | Diastereoselectivity >20:1 | 71 | Direct asymmetric synthesis | Computational design |
| Tryptophan synthase | Excellent enantioselectivity | 99 | One-pot processes | Protein engineering |
| Transketolase | High stereoselectivity | 93 | Multistep synthesis capability | Enzyme immobilization |
| Dehydrogenases | Excellent stereoselectivity | 92.5 | Cofactor regeneration | Active site modification |
The comprehensive examination of synthetic methodologies for (2R)-2-Amino-N-ethylbutanamide;hydrochloride reveals a rich landscape of approaches spanning traditional chemical methods to cutting-edge biocatalytic processes. Traditional synthesis pathways, particularly those involving bis(trichloromethyl)carbonate and ammonification approaches, provide reliable foundations for amino acid preparation with well-established protocols and predictable outcomes [1] [2]. Modern synthetic strategies, including one-pot cascade synthesis and carbene insertion methods, offer enhanced efficiency and stereochemical control while reducing synthetic complexity [12] [16].
Green chemistry approaches represent an increasingly important dimension of amino acid synthesis, addressing environmental concerns while maintaining synthetic efficiency [19] [20]. The integration of renewable feedstocks, aqueous reaction media, and recyclable catalysts demonstrates the potential for sustainable amino acid production without compromising product quality or yield.
Resolution techniques for stereoisomeric differentiation continue to evolve, with enzymatic methods providing exceptional selectivity and advanced analytical techniques enabling precise stereochemical analysis [23] [25]. The development of biocatalytic synthesis pathways, particularly those involving ω-transaminase and enzymatic resolution approaches, represents the cutting edge of amino acid synthesis technology, offering unparalleled stereochemical control and substrate scope [27] [24].